Cas no 1448130-88-8 (N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-(5-methyl-1,2-oxazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- CHEMBL4930530
- AKOS024557520
- F6425-0084
- N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 1448130-88-8
-
- インチ: 1S/C11H9N7O2/c1-7-4-9(17-20-7)14-11(19)8-2-3-10(16-15-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,17,19)
- InChIKey: KBIWVQDTSIPAFN-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C=C(C)ON=2)=O)=NN=C(N2C=NC=N2)C=C1
計算された属性
- せいみつぶんしりょう: 271.08177256g/mol
- どういたいしつりょう: 271.08177256g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6425-0084-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-50mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-20mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-5μmol |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-30mg |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6425-0084-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448130-88-8 | 2μmol |
$57.0 | 2023-09-09 |
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamideに関する追加情報
Introduction to N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS No. 1448130-88-8)
N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 1448130-88-8), represents a confluence of structural complexity and potential biological activity. The molecular framework of this compound integrates multiple heterocyclic moieties, including an oxazole ring and a triazole ring, which are well-documented for their roles in various pharmacological applications.
The structural motif of N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is particularly intriguing due to the synergistic interplay between these heterocycles. The oxazole component contributes a five-membered aromatic system with a nitrogen at the 3-position, while the triazole moiety introduces another nitrogen-rich heterocycle at the 6-position of the pyridazine core. This arrangement not only enhances the compound's structural rigidity but also opens up numerous possibilities for interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The combination of an oxazole and triazole ring in N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide aligns well with this trend. Both oxazoles and triazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of these motifs in a single molecule suggests that this compound could exhibit enhanced pharmacological effects compared to individual analogs.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The pyridazine core is a common pharmacophore found in many bioactive molecules, and its integration with the oxazole and triazole rings may confer additional biological advantages. For instance, the nitrogen-rich environment created by these heterocycles could facilitate interactions with biological macromolecules such as enzymes and receptors. This makes N-(5-methyl-1,2-oxazol-3-yl)-6-(1H-1,2,4-triazol-1-y)pyridazine- an attractive candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging molecular modeling techniques, scientists can simulate how N-(5-methyl-1,2-oxazol-3-yl)-6-(H- )))))pyridazine--3-carboxamide might interact with target proteins or enzymes. These virtual screening approaches have significantly accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted binding affinities and selectivity profiles.
The synthesis of complex heterocyclic compounds like N-(5-methyl-1,2-oxazol-3-yl)-6-(H-))pyridazine-3-carboxamide (CAS No.1448130-88-) presents both challenges and opportunities for synthetic chemists. The construction of multiple heterocyclic rings necessitates careful planning to ensure regioselectivity and functional group compatibility throughout the synthetic sequence. However, recent developments in transition metal-catalyzed reactions have provided powerful tools for constructing complex molecular architectures efficiently.
The potential applications of this compound extend beyond traditional pharmaceuticals. For instance, its structural features make it a viable candidate for development as an agrochemical or as a component in materials science applications. The ability to fine-tune its properties through structural modifications could lead to novel formulations with enhanced efficacy or stability.
In conclusion, N-(5-methyl-1,2-oxazol-3-yl)H-, 12,4-triazol, 144813088,, 8) is a structurally fascinating compound with significant potential in various fields of chemistry and biology. Its unique combination of heterocyclic moieties and its predicted biological activity make it an exciting subject for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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